Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride

Description

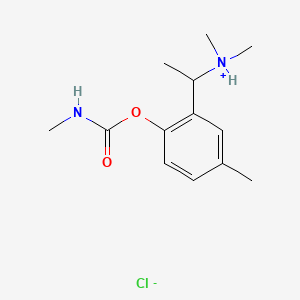

The compound “Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride” is a carbamate derivative featuring a dimethylaminoethyl group and a p-tolyl aromatic moiety. The hydrochloride salt form enhances solubility and stability, typical of compounds intended for therapeutic or experimental use.

Properties

CAS No. |

63982-35-4 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

dimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-9-6-7-12(17-13(16)14-3)11(8-9)10(2)15(4)5;/h6-8,10H,1-5H3,(H,14,16);1H |

InChI Key |

LWVKWOUWPCLLHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)NC)C(C)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride typically involves the reaction of methyl carbamate with 2-(alpha-(dimethylamino)ethyl)-p-tolyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with related carbamate derivatives and cholinergic agents:

*Estimated based on structural analogs.

Key Differences

Substituent Complexity: The target compound’s p-tolyl group (a methyl-substituted benzene ring) distinguishes it from simpler cholinergic agents like Carbachol, which lacks aromaticity. This may enhance lipid solubility and tissue penetration . Compared to Fenoxycarb, a pesticide carbamate, the target compound’s dimethylaminoethyl group suggests divergent bioactivity (e.g., neuroactive vs. insecticidal) .

Salt Form and Solubility: The hydrochloride salt in the target compound and Carbachol improves aqueous solubility, critical for drug delivery. In contrast, Fenoxycarb (neutral ester) is optimized for environmental stability .

Ester Group Variations: The methyl carbamate in the target compound contrasts with Carbachol’s choline-linked carbamate.

Research Findings and Theoretical Implications

While direct studies on the target compound are absent in the provided evidence, structural parallels to Carbachol and other carbamates suggest plausible mechanisms:

- Cholinergic Activity: The dimethylaminoethyl group may act as a cationic head, mimicking acetylcholine’s quaternary ammonium moiety. This could enable binding to muscarinic or nicotinic receptors, albeit with modified selectivity due to the p-tolyl group .

- Metabolic Stability: The methyl carbamate and aromatic p-tolyl group may resist esterase hydrolysis better than aliphatic carbamates, a feature observed in pesticidal carbamates like Fenoxycarb .

Limitations and Gaps in Evidence

- No explicit data on the target compound’s synthesis, toxicity, or bioactivity were found in the provided sources.

- Comparisons rely on structural extrapolation rather than empirical studies.

Biological Activity

Carbamic acid derivatives, particularly those containing the methyl-2-(alpha-(dimethylamino)ethyl)-p-tolyl ester hydrochloride structure, have garnered attention in pharmacological research due to their potential biological activities. These compounds are primarily studied for their interactions with cholinesterases, which are enzymes that play a crucial role in neurotransmission by hydrolyzing acetylcholine. Understanding the biological activity of these compounds can provide insights into their therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The compound "Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride" can be represented by the following structure:

- Chemical Formula : C10H13ClN2O2

- Molecular Weight : 232.68 g/mol

Structural Characteristics

| Component | Description |

|---|---|

| Carbamate Group | Essential for cholinesterase inhibition |

| Dimethylaminoethyl Side Chain | Enhances lipophilicity and blood-brain barrier permeability |

| p-Tolyl Group | Provides aromatic stability and potential receptor interactions |

Cholinesterase Inhibition

One of the primary biological activities of carbamate derivatives is their ability to inhibit cholinesterases. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Research indicates that carbamates can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is beneficial for treating conditions like Alzheimer's disease where BChE activity is elevated.

Case Study: Inhibition Potency

In a study evaluating various biscarbamates, it was found that certain derivatives exhibited significantly higher inhibition rates against BChE compared to rivastigmine, a well-known cholinesterase inhibitor. The inhibition rate constants () for these compounds ranged from to , showcasing their potential efficacy:

| Compound ID | Inhibition Rate Constant () | Comparison to Rivastigmine |

|---|---|---|

| Compound 8 | More potent | |

| Compound 3 | Comparable |

Blood-Brain Barrier Penetration

The ability of carbamate derivatives to cross the blood-brain barrier (BBB) is critical for their therapeutic effectiveness in neurological disorders. Studies indicate that the dimethylaminoethyl side chain enhances BBB permeability, allowing these compounds to exert their effects on central nervous system targets.

Toxicological Profile

While the therapeutic potential is promising, it is essential to evaluate the toxicity of these compounds. The cytotoxic profiles of various carbamate derivatives have shown that many exhibit non-toxic characteristics at therapeutic concentrations, making them suitable candidates for further development.

Summary of Cytotoxicity Studies

| Compound ID | Cytotoxicity Level (IC50) | Remarks |

|---|---|---|

| Compound 1 | >100 µM | Non-toxic |

| Compound 2 | 50 µM | Moderate toxicity |

Q & A

Q. 1.1. What are the key considerations for synthesizing this carbamate ester hydrochloride compound with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions due to the compound’s hydrolytic sensitivity. A stepwise approach is recommended:

Esterification : React methyl carbamic acid with 2-(α-dimethylaminoethyl)-p-tolyl alcohol under anhydrous conditions, using coupling agents like DCC/DMAP to minimize side reactions.

Hydrochloride Salt Formation : Introduce HCl gas in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. 1.2. How can researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer: Design a stability study using:

- Buffer Solutions : Prepare solutions at pH 1.2 (simulating gastric fluid), 7.4 (physiological), and 9.0 (alkaline).

- Incubation : Store samples at 37°C and analyze degradation kinetics via HPLC at intervals (0, 6, 12, 24, 48 hrs).

- Degradation Products : Use LC-MS to identify breakdown products (e.g., hydrolysis of the carbamate or ester groups). Stability is likely pH-dependent, with higher degradation rates in acidic media due to protonation of the dimethylamino group accelerating hydrolysis .

Advanced Research Questions

Q. 2.1. How does the dimethylaminoethyl-p-tolyl moiety influence the compound’s interaction with biological targets?

Methodological Answer: The dimethylamino group enhances solubility and facilitates interactions with charged residues in enzyme active sites or receptors. To study this:

- Molecular Docking : Use software like AutoDock Vina to model interactions with hypothetical targets (e.g., acetylcholinesterase or neurotransmitter receptors).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing p-tolyl with other aryl groups) and compare binding affinities via surface plasmon resonance (SPR) or radioligand assays. The p-tolyl group may contribute to π-π stacking in hydrophobic pockets .

Q. 2.2. What analytical techniques are optimal for resolving contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR/IR data may arise from polymorphic forms or solvent effects. Address this via:

- Multi-Technique Validation :

- Solid-State NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns.

- Dynamic Vapor Sorption (DVS) : Test hygroscopicity, which may alter spectral profiles.

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and consistent concentrations for reproducibility .

Q. 2.3. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Focus on lipophilicity (logP) and metabolic stability:

- logP Determination : Use shake-flask method or HPLC-derived capacity factors (log k) to measure partitioning between octanol/water. The dimethylaminoethyl group may reduce logP, enhancing aqueous solubility but limiting membrane permeability .

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Structural modifications (e.g., fluorination of the p-tolyl group) could slow oxidative metabolism .

Data Analysis and Interpretation

Q. 3.1. How should researchers address batch-to-batch variability in biological assay results?

Methodological Answer: Variability may stem from impurities or inconsistent salt forms. Mitigate via:

- Quality Control (QC) : Implement orthogonal methods (e.g., ICP-MS for chloride content, Karl Fischer titration for water).

- Dose-Response Normalization : Express activity as a function of molar concentration (not weight-based) to account for purity differences.

- Blind Testing : Use third-party synthesis and characterization to eliminate bias .

Q. 3.2. What statistical approaches are suitable for meta-analysis of conflicting toxicity data?

Methodological Answer: Employ a weighted Z-score meta-analysis:

Data Collection : Aggregate studies reporting LD₅₀ or NOAEL values, noting species, route, and vehicle.

Heterogeneity Testing : Use Cochran’s Q-test to assess variability. High Q-values suggest subgroup analysis (e.g., separating rodent vs. non-rodent data).

Sensitivity Analysis : Exclude outliers (e.g., studies using non-pharmaceutical-grade compounds) and recalculate effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.